Technical Whitepaper: Identification, Characterization, and Synthetic Utility of (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol
Technical Whitepaper: Identification, Characterization, and Synthetic Utility of (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Identity, Analytical Validation, and Mechanistic Application
Introduction & Strategic Importance
The compound (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol (CAS: 1213306-71-8) is a highly specialized chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and modern agrochemicals (). The precise spatial arrangement dictated by the (2S) stereocenter, combined with the unique electronic properties of the 3,5-dichloropyridine ring, makes it an indispensable pharmacophore for targeting complex enzymatic pockets, such as bacterial DNA gyrase.
Physicochemical Profiling & Data Presentation
Understanding the fundamental properties of this compound is critical for downstream synthetic planning. The dual chlorine substitution significantly reduces the pKa of the pyridine nitrogen, rendering it less susceptible to unwanted N-oxidation during metabolic clearance.
| Property | Value / Description | Causality / Synthetic Implication |
| Chemical Name | (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol | Defines the exact stereoisomer required for biological target specificity. |
| CAS Registry Number | 1213306-71-8 | Essential for precise procurement and regulatory documentation. |
| Molecular Formula | C7H8Cl2N2O | Indicates a high degree of functionalization relative to molecular weight. |
| Molecular Weight | 207.06 g/mol | Low MW allows for integration into larger scaffolds without exceeding Lipinski's limits. |
| SMILES | OCN | Useful for in silico docking studies and computational modeling. |
Experimental Protocols: Self-Validating Analytical Workflows
To ensure the integrity of the chiral synthesis, the following self-validating protocol must be executed before incorporating the amino alcohol into API pipelines. This system validates both chemical identity and enantiomeric excess (ee).
Protocol 1: Enantiomeric Validation via Chiral HPLC
Objective : Confirm ee > 99.0% to prevent racemic drift in downstream coupling.
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Sample Preparation : Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).
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Causality : The non-polar hexane ensures the analyte interacts intimately with the chiral stationary phase, while isopropanol acts as a polar modifier to elute the compound without severe peak tailing.
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Column Selection : Deploy a Chiralpak AD-H (amylose-based) column.
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Causality : The helical cavities of the amylose backbone provide differential hydrogen-bonding environments for the (2S) and (2R) enantiomers, enabling baseline resolution.
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Mobile Phase & Elution : Run an isocratic elution using Hexane/IPA/Diethylamine (90:10:0.1 v/v) at a flow rate of 1.0 mL/min.
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Causality : The addition of 0.1% Diethylamine (DEA) is a critical self-validating step. DEA suppresses secondary interactions between the basic primary amine of the analyte and residual acidic silanols on the silica support. Without DEA, peak broadening could be falsely interpreted as enantiomeric impurity.
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Detection & Validation : Monitor UV absorbance at 254 nm. If the secondary peak (the 2R enantiomer, CAS: 1213965-68-4) integrates to >1.0%, the batch must be rejected or subjected to chiral recrystallization.
Figure 1: Self-validating analytical workflow for enantiomeric purity determination.
Synthetic Utility & Mechanistic Pathways
The primary utility of (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol lies in its bifunctional nature (a primary amine and a primary alcohol adjacent to a chiral center).
Protocol 2: Chemoselective Amidation Workflow
Objective : Couple the primary amine to a carboxylic acid without O-acylation.
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Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C.
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Causality : HATU generates a highly reactive HOAt ester. The pre-activation at 0°C prevents the degradation of the active ester while ensuring sufficient reactivity to overcome the steric hindrance imposed by the adjacent 3,5-dichloropyridyl group.
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Coupling : Add (2S)-2-Amino-2-(3,5-dichloro-2-pyridyl)ethanol (1.05 eq) dropwise. Allow to warm to room temperature.
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Causality : The primary amine is significantly more nucleophilic than the primary alcohol. By carefully controlling the stoichiometry and avoiding strong bases like NaH, the reaction remains strictly N-selective, forming the amide without requiring prior O-protection.
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Workup & Validation : Quench with saturated aqueous NaHCO3 and extract with EtOAc. Validate chemoselectivity via LC-MS by confirming the absence of the di-acylated mass.
Applications in Drug Development & Agrochemicals
The 3,5-dichloropyridyl motif is highly prized in medicinal chemistry for its ability to participate in halogen bonding and its robust metabolic stability.
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Antibacterial Therapeutics : Tricyclic compounds incorporating the 3,5-dichloro-2-pyridylamino moiety have been patented as potent inhibitors of bacterial DNA gyrase and topoisomerase IV (). The halogen atoms form critical halogen bonds within the enzymatic active site, stabilizing the cleaved DNA-enzyme complex and leading to bacterial cell death.
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Agrochemicals : Similar structural motifs are utilized in the development of novel insecticides targeting diamide-resistant pests, where the specific stereochemistry and halogenation pattern dictate receptor binding affinity ().
Figure 2: Mechanistic pathway illustrating the role of the 3,5-dichloropyridyl moiety.
References
- European Patent Office. "EP 3887370 B1: Tricyclic Compounds for the Treatment and Prophylaxis of Bacterial Infection".
- World Intellectual Property Organization. "WO2023006634A1: Method for controlling diamide resistant pests & compounds therefor".




